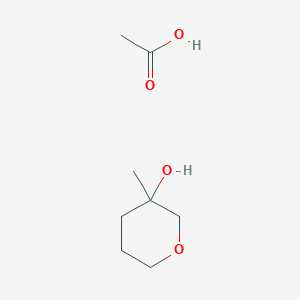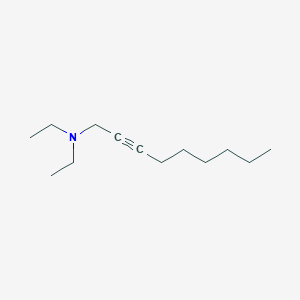![molecular formula C20H20 B14423170 3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene CAS No. 80949-71-9](/img/structure/B14423170.png)
3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,2-diphenylbicyclo[410]hept-2-ene is a bicyclic compound characterized by a unique structure that includes a cyclopropane ring fused to a cycloheptene ring
Méthodes De Préparation
The synthesis of 3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene typically involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. Common catalysts used in this process include platinum (II) and gold (I) compounds . The reaction conditions often require elevated temperatures and specific solvents to facilitate the cycloisomerization process. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yields and purity.
Analyse Des Réactions Chimiques
3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where reagents like sodium amide or organolithium compounds are used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce fully saturated bicyclic compounds.
Applications De Recherche Scientifique
3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing the activity of the target molecule. Pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene include other bicyclic structures such as:
Bicyclo[3.1.1]hept-2-ene: Known for its use in organic synthesis and as a precursor to various natural products.
Bicyclo[3.2.0]hept-2-en-6-one: Used in the synthesis of Corey’s lactone and other complex molecules.
The uniqueness of 3-Methyl-1,2-diphenylbicyclo[41
Propriétés
Numéro CAS |
80949-71-9 |
|---|---|
Formule moléculaire |
C20H20 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
3-methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C20H20/c1-15-12-13-18-14-20(18,17-10-6-3-7-11-17)19(15)16-8-4-2-5-9-16/h2-11,18H,12-14H2,1H3 |
Clé InChI |
XUWABMUEEFTBNB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2(CC2CC1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate](/img/structure/B14423097.png)
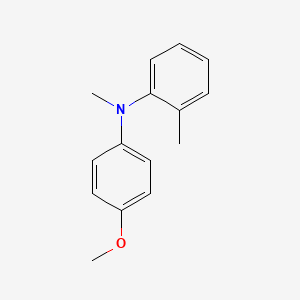
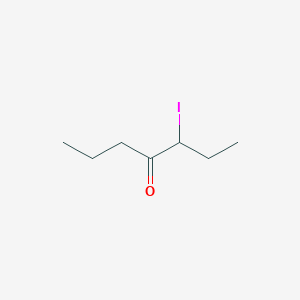
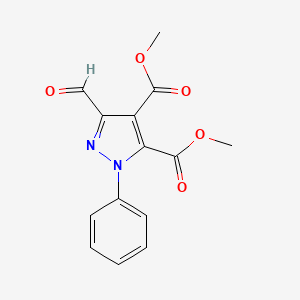
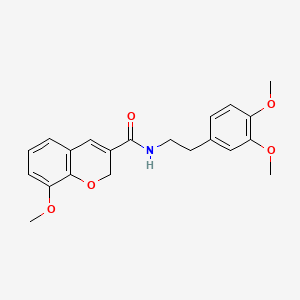
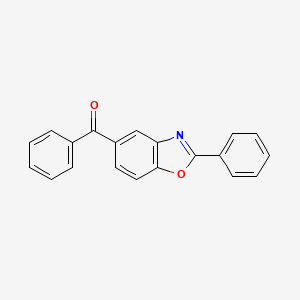
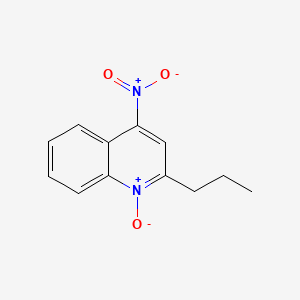
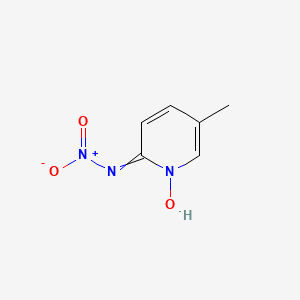
![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)
![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)
![4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one](/img/structure/B14423151.png)
